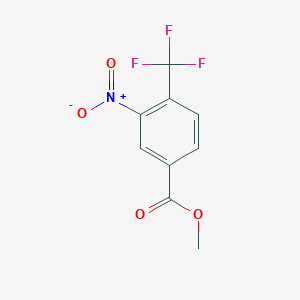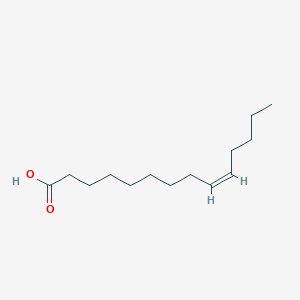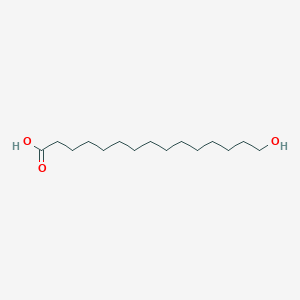
15-Hydroxypentadecanoic acid
Übersicht
Beschreibung
15-Hydroxypentadecanoic acid is a fatty acid that has been synthesized through various methods. The synthesis of this compound has been achieved from different starting materials such as 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane, as well as from 10-undecenoic acid. The latter method involves the condensation of the Na salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst, which offers a simpler approach to obtaining this compound .
Synthesis Analysis
The synthesis of this compound has been explored through multiple routes. One approach involves the use of tetrachloro compounds as precursors, which are then converted into the target hydroxy acid . Another method proposes a simpler synthesis from 10-undecenoic acid, which is based on the condensation of the Na salt of 11-bromoundecanoic acid with a silane compound in the presence of a copper chloride catalyst . These methods highlight the versatility in synthetic strategies to obtain this compound.
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the related compounds such as sesquiterpene lactones have been studied. The molecular structures of these compounds have been elucidated through electrophilic intramolecular cyclizations and acid-mediated rearrangements, which result in various skeletons like eudesmanolides and guaianolides . These studies provide insights into the structural diversity achievable through synthetic organic chemistry.
Chemical Reactions Analysis
The chemical reactivity of this compound-related compounds has been investigated, particularly in the context of sesquiterpene lactones. These compounds can undergo cyclization and rearrangement reactions to produce a range of different structures. For example, the cyclization that yields guaianolides is considered a biomimetic route to this type of sesquiterpene lactone . Additionally, the synthesis of 15-pentadecanolide from a hydroperoxide precursor via a ring-expansion reaction catalyzed by copper ions has been reported, demonstrating the potential for complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the synthesis and transformation of related compounds suggest that the hydroxy acid and its derivatives may exhibit interesting chemical behaviors. For instance, the synthesis of 15-pentadecanolide involves a ring-expansion reaction, indicating that the precursor hydroperoxide has the potential to form macrocyclic structures under the influence of metal ion catalysis . Additionally, the stereochemistry of related hydroxy acids, such as 14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid, has been determined, and these compounds have shown biological activity, such as the inhibition of superoxide anion generation in human neutrophils .
Wissenschaftliche Forschungsanwendungen
Interner Standard in der Gaschromatographie
15-Hydroxypentadecanoic acid wird als interner Standard bei der Quantifizierung der Bildung von 11-Hydroxylaurinsäure mittels Gaschromatographie verwendet . Dies ermöglicht genauere und zuverlässigere Messungen in Forschungsstudien.
Synthese von Dicarbonsäure
Diese Verbindung wird bei der Synthese von [16-14 C]16DCA (DCA= Dicarbonsäure) durch ein Verfahren zur Verlängerung um ein Kohlenstoffatom an C15 verwendet . Dieser Prozess ist wichtig für die Herstellung verschiedener organischer Verbindungen.
Biosynthese von Pentadecanolid
This compound beteiligt sich an der Biosynthese von Pentadecanolid . Pentadecanolid ist ein makrozyklisches Lacton mit einem 15-gliedrigen Ring, das aufgrund seines moschusartigen Geruchs in der Duftstoffindustrie verwendet wird.
Lactonisierung Reaktion
This compound unterliegt einer Lactonisierung, die durch Mucor javanicus L46 und Mucor miehei katalysiert wird, um makrozyklische Mono- und Oligolacton-Derivate zu liefern . Diese Derivate haben potenzielle Anwendungen in verschiedenen Industrien, darunter Pharmazeutika und Kosmetika.
Bioaktiver Bestandteil in Pflanzenextrakten
Es wird berichtet, dass es sich um einen der bioaktiven Bestandteile in Tagetes erecta L. Blätter- und Blütenextrakt . Dies deutet auf potenzielle Anwendungen in der Naturmedizin und in Hautpflegeprodukten hin.
Lipase-katalysierte Synthese
This compound ist an der lipase-katalysierten Synthese aus 15-Tetracosensäure in Malania Olcifera Chum-Öl beteiligt . Dieser Prozess ist bedeutsam für die Produktion von Biokraftstoffen und anderen industriellen Anwendungen.
Safety and Hazards
The safety data sheet for 15-Hydroxypentadecanoic acid advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of contact with skin or eyes, it suggests washing with plenty of water .
Wirkmechanismus
Target of Action
15-Hydroxypentadecanoic acid is an ω-hydroxy-long-chain fatty acid . It is found in various plant and animal sources and is also produced by bacteria and fungi . It is reported to be one of the bioactive components in Tagetes erecta L. leaf and flower extract . .
Mode of Action
It is known to undergo lactonization reactions catalyzed by mucor javanicus l46 and mucor miehei to afford macrocyclic mono- and oligolactone derivatives .
Biochemical Pathways
This compound participates in the biosynthesis of pentadecanolide . It also undergoes lipase-catalyzed synthesis from 15-tetracosenoic acid in Malania Olcifera Chum oil .
Result of Action
It is known to have potential health benefits and is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and surfactants .
Action Environment
One study suggests that optimal conditions for producing pentadecanedioic acid from this compound are ph 80, 35°C, 5% (v/v) methanol, 40g L−1 cells, and 60mM this compound with agitation at 250rpm .
Eigenschaften
IUPAC Name |
15-hydroxypentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNJUAMQZRJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196750 | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4617-33-8 | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-hydroxypentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-HYDROXYPENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






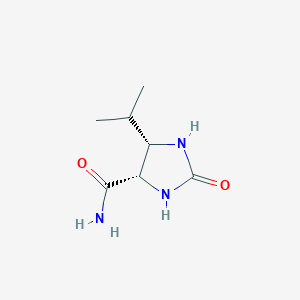

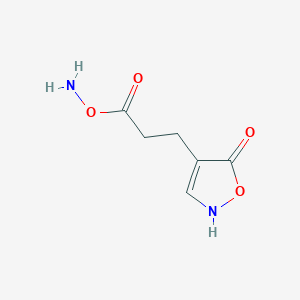


![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
